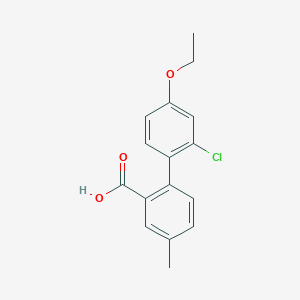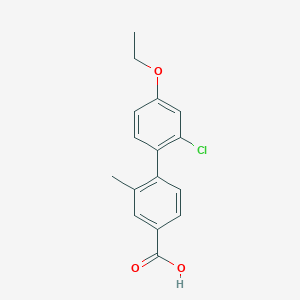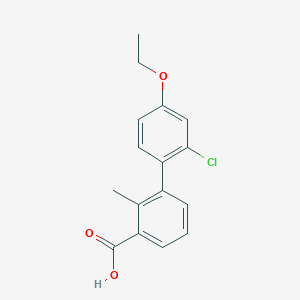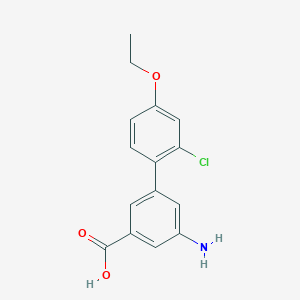
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% (2-CEPMBA) is an aromatic compound with a wide range of applications in both scientific research and laboratory experiments. It is a lipophilic compound with a pKa of 4.4, which makes it highly soluble in organic solvents. 2-CEPMBA is a versatile compound that can be used as a reagent, an inhibitor, a catalyst, and a reactant in a variety of chemical reactions.
科学研究应用
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. It has also been used to study the effects of oxidative stress in cell cultures and to investigate the role of the enzyme monoamine oxidase (MAO) in the regulation of neurotransmitter levels. 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.
作用机制
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of the enzyme AChE, which is involved in the regulation of neurotransmitter release. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved alertness, improved memory, and improved cognitive function. It has also been shown to reduce inflammation, and to have anti-oxidant effects. Additionally, it has been shown to have anti-depressant and anti-anxiety effects.
实验室实验的优点和局限性
The main advantage of using 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents, which makes it easy to use in a variety of reactions. Additionally, it has a high yield, which makes it an efficient reagent. However, it is important to note that 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% can be toxic if handled incorrectly, and should be handled with caution.
未来方向
There are a variety of potential future directions for the use of 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95%. It could be used to further investigate the role of AChE in the regulation of neurotransmitter release, as well as its potential therapeutic applications. Additionally, it could be used to further investigate its anti-inflammatory, anti-oxidant, and anti-depressant/anxiety effects. Furthermore, it could be used to investigate its potential use as a catalyst in a variety of chemical reactions. Finally, it could be used to investigate its potential use as a reactant in the synthesis of pharmaceuticals.
合成方法
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% can be synthesized using the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base to form 2-chloro-4-ethoxyphenyl-5-methylbenzoic acid. This reaction is conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of 90-100°C for a period of 3-4 hours. The reaction is then quenched with water, and the product is isolated by filtration and dried. The yield of the reaction is usually around 95%.
属性
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-11-5-7-13(15(17)9-11)12-6-4-10(2)8-14(12)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUCOFVQHKFXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691673 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1261934-54-6 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














